molecular formula C23H30O3 B4333648 1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene

1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene

Cat. No. B4333648
M. Wt: 354.5 g/mol
InChI Key: NUHARMJHXGEBKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene, also known as MMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic and research applications.

Mechanism of Action

1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene binds to the CB1 and CB2 receptors in the endocannabinoid system, causing a range of physiological effects. It has been shown to have analgesic, anti-inflammatory, and anxiolytic properties, making it a potential candidate for the treatment of chronic pain, inflammation, and anxiety disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high binding affinity for the CB1 and CB2 receptors, which are located throughout the body. When these receptors are activated, they can produce a range of physiological effects, including pain relief, reduced inflammation, and decreased anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise targeting of the endocannabinoid system. However, one limitation is the lack of long-term safety data, which makes it difficult to assess its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene. One area of interest is its potential use in the treatment of chronic pain and inflammation. Another area of research is its potential use as an anxiolytic agent for the treatment of anxiety disorders. Additionally, further research is needed to assess the long-term safety and efficacy of this compound in humans.
In conclusion, this compound is a synthetic cannabinoid that has potential therapeutic and research applications due to its high affinity for the CB1 and CB2 receptors. While further research is needed to fully understand its potential uses and limitations, it has shown promising results in preclinical studies and warrants further investigation.

Scientific Research Applications

1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene has been primarily used in scientific research to study the endocannabinoid system and its potential therapeutic applications. It has been shown to have high affinity for the CB1 and CB2 receptors, which are responsible for regulating pain, mood, appetite, and other physiological processes.

properties

IUPAC Name

[5-methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-24-16-23(17-25-2)21(18-10-6-4-7-11-18)14-20(26-3)15-22(23)19-12-8-5-9-13-19/h4-13,20-22H,14-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHARMJHXGEBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C(CC(CC1C2=CC=CC=C2)OC)C3=CC=CC=C3)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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